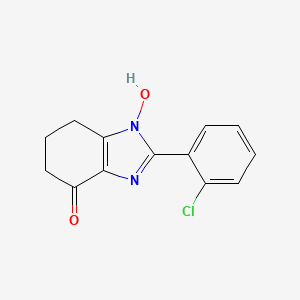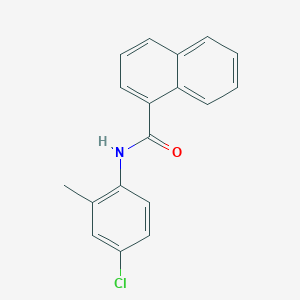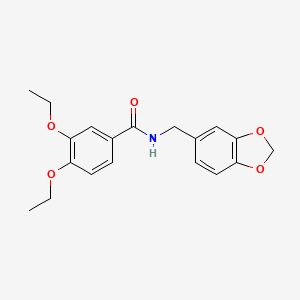
2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Benzydamine, and it has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of Benzydamine involves the inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a significant role in the inflammatory response, and the inhibition of their production leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Benzydamine has been found to possess various biochemical and physiological effects. It has been shown to inhibit the release of histamine and other inflammatory mediators, leading to a reduction in inflammation. This compound has also been found to possess antioxidant properties, which protect the cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using Benzydamine in lab experiments is its well-established pharmacological properties. This compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using Benzydamine in lab experiments is its potential toxicity. This compound has been found to be toxic at high concentrations, and caution should be exercised when working with it.
未来方向
There are several future directions for the research on Benzydamine. One of the potential applications of this compound is in the treatment of various inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, Benzydamine has been found to possess anti-cancer properties, and further research in this area could lead to the development of new cancer treatments. Finally, the potential use of Benzydamine in the treatment of neurodegenerative diseases such as Alzheimer's disease is an area that requires further investigation.
In conclusion, 2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one, also known as Benzydamine, is a chemical compound that has gained significant attention in the scientific research community. Its potential applications in various fields such as anti-inflammatory, analgesic, and local anesthetic properties have been extensively studied. Further research in this area could lead to the development of new treatments for various conditions.
合成方法
The synthesis of Benzydamine involves the condensation of 2-aminobenzimidazole with 2-chlorobenzophenone in the presence of a suitable base. This reaction results in the formation of 2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one.
科学研究应用
Benzydamine has been studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and local anesthetic properties. This compound has been used in the treatment of various conditions such as rheumatoid arthritis, acute pharyngitis, and oral mucositis.
属性
IUPAC Name |
2-(2-chlorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-5-2-1-4-8(9)13-15-12-10(16(13)18)6-3-7-11(12)17/h1-2,4-5,18H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKHXNNAIVGZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N2O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)
![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)
